2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
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Overview
Description
The compound “2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a pyrrole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction, while the pyrrole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (oxadiazole and pyrrole) would likely contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the oxadiazole ring is known to participate in various reactions such as substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
Anti-inflammatory Applications
Compounds containing the 1,3,4-oxadiazole moiety, such as 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide, have been studied for their anti-inflammatory properties. For example, Nargund et al. (1994) synthesized various substituted 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, finding significant effects in reducing inflammation in rat paw edema tests, which suggests potential applications in the treatment of inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).
Anticancer Applications
Several studies have explored the anticancer potential of 1,3,4-oxadiazole derivatives. For instance, Panchal et al. (2020) designed and synthesized novel oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) and evaluated their efficacy against lung cancer cell lines, showing considerable inhibition of cell growth (Panchal, Rajput, & Patel, 2020).
Antimicrobial Applications
Compounds with the 1,3,4-oxadiazole core have also been investigated for their antimicrobial activities. Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antimicrobial efficacy, finding several compounds with significant activity against various microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
Enzyme Inhibition Applications
The enzyme inhibitory properties of 1,3,4-oxadiazole derivatives have also been a focus of research. For example, studies have evaluated the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which are important targets for the development of anti-inflammatory drugs. The binding affinity and inhibitory effects of these compounds suggest their utility in designing enzyme inhibitors with therapeutic applications (Faheem, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes that inhibit bacterial cell division . The interaction could potentially disrupt the normal function of the target proteins, thereby inhibiting the growth of bacteria .
Biochemical Pathways
Based on the potential target of action, it can be inferred that the compound may affect the bacterial cell division pathway . The downstream effects could include the inhibition of bacterial growth and proliferation .
Result of Action
Based on the potential target of action, it can be inferred that the compound may inhibit bacterial cell division, leading to a decrease in bacterial growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-9-11-16(12-10-15)20-23-21(27-24-20)18-8-5-13-25(18)14-19(26)22-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGZNJHBOZKJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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